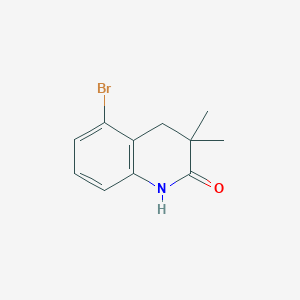

5-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one

Description

5-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one is a brominated dihydroquinolinone derivative characterized by a bicyclic scaffold with a ketone group at position 2, a bromine substituent at position 5, and two methyl groups at position 2. Its molecular formula is C₁₁H₁₂BrNO, with a molecular weight of 254.12 g/mol .

Properties

IUPAC Name |

5-bromo-3,3-dimethyl-1,4-dihydroquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(2)6-7-8(12)4-3-5-9(7)13-10(11)14/h3-5H,6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCHWJCIOQFKLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=CC=C2Br)NC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-dimethyl-2-butanone and aniline derivatives.

Cyclization: The key step involves cyclization to form the quinoline ring. This can be achieved through various methods, including the Pfitzinger reaction or the Skraup synthesis.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe in biological assays due to its unique structure.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The bromine and dimethyl groups may influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Steric Effects

Bromine Position Variants

- Lacks the 3,3-dimethyl groups, resulting in reduced steric hindrance. Higher flexibility may enhance binding to receptors like 5-HT₁A (Ki values in nM range for similar compounds) .

- 8-Bromo-3,4-dihydroquinolin-2(1H)-one (compound 2m): Bromine at position 6. Synthesized in 32% yield with a melting point of 182.1–184.4°C . Positional isomerism affects electronic distribution and biological activity.

- 7-Bromo-3,4-dihydroquinolin-2(1H)-one: CAS: 14548-51-7; molecular weight 226.07 g/mol . Used as a precursor in synthesis of CNS-active agents.

Dimethyl Substituent Variants

- 5-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS 1823876-48-7): Dimethyl groups at position 4 instead of 3. Altered steric profile may impact enzyme inhibition (e.g., nNOS selectivity) .

- 6-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS 135631-90-2): Bromine at position 6 and dimethyl at 4. Structural differences influence pharmacokinetic properties .

Physicochemical Properties

Key Observations :

- Bromine position affects melting points; para-substituted derivatives (e.g., 8-bromo) have higher melting points due to symmetry .

Key Observations :

- Dimethyl groups at position 3 require optimized alkylation conditions (e.g., NaH in DMF) to mitigate steric challenges .

- Bromination position affects regioselectivity; meta-substitution (position 5) is less favored than para-substitution in some routes .

Key Observations :

- Bromine at position 5 may enhance electrophilic reactivity, aiding in covalent binding to targets.

Biological Activity

The structural characteristics of 5-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one include:

- Bromine Substitution : The bromine atom at the 5-position may enhance the compound's reactivity and interaction with biological targets.

- Methyl Groups : The two methyl groups at the 3-position could influence lipophilicity and overall biological activity.

Biological Activity Overview

While specific studies on this compound are scarce, related compounds within the quinolinone class have demonstrated a variety of biological activities, including:

- Antimicrobial Properties : Many quinolinones exhibit antibacterial and antifungal activities.

- Anticancer Potential : Certain derivatives have shown promise in inhibiting cancer cell growth.

- Neuroprotective Effects : Some compounds have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's.

The mechanism of action for compounds similar to this compound is often linked to their ability to interact with specific enzymes or receptors. For example:

- Enzyme Inhibition : Compounds may inhibit enzymes such as acetylcholinesterase (AChE) or monoamine oxidases (MAOs), which are crucial in neurodegenerative disease pathways .

- Cell Membrane Disruption : Antibacterial properties might stem from disrupting bacterial cell membranes or inhibiting vital metabolic pathways.

Research Findings and Case Studies

- Synthesis and Evaluation : Research has focused on synthesizing derivatives of quinolinones and evaluating their biological activities. For instance, a study designed novel compounds that showed significant inhibition against AChE and MAOs, suggesting that structural modifications can enhance therapeutic potential .

- Comparative Studies : A comparative analysis of various brominated quinolinones indicated that the position and type of halogen substitution significantly affect their biological properties. For example, compounds with bromine at different positions exhibited varied reactivity profiles .

Data Table: Comparison of Quinolinone Derivatives

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| This compound | Bromine at 5-position | Potential antimicrobial and anticancer |

| 6-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one | Bromine at 6-position | Anticancer activity noted in studies |

| 6-Chloro-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one | Chlorine instead of bromine | Different interaction profile |

| 7-Bromo-3,4-dihydroquinolin-2(1H)-one | Bromine at the 7-position | Varied reactivity compared to target compound |

Q & A

Q. Q1. What are the primary synthetic routes for 5-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one, and how do reaction conditions affect yield?

The compound is typically synthesized via alkylation and nitro reduction steps. For example:

- Alkylation : Reacting a nitro-substituted dihydroquinolinone precursor (e.g., 6-nitro-3,4-dihydroquinolin-2(1H)-one) with chloroalkylamine salts in DMF using K₂CO₃ yields intermediates like 14–19 .

- Nitro Reduction : Catalytic hydrogenation (Pd/C or Raney Ni) converts nitro groups to amines (e.g., intermediates 20–25) .

- Final Coupling : Thiophene-2-carbimidothioate hydroiodide is used under mild conditions (ethanol, RT) to produce target compounds (e.g., 26–31) with yields ranging from 43–73% .

Q. Key Factors :

- Catalyst Choice : Pd/C gives higher selectivity but requires H₂ gas, while Raney Ni with hydrazine hydrate avoids gas handling.

- Solvent : Polar aprotic solvents (DMF) enhance alkylation efficiency.

Q. Q2. How does the bromine substituent influence the compound’s reactivity in substitution and coupling reactions?

The bromine at position 5 acts as a directing group, facilitating electrophilic aromatic substitution (EAS) and Suzuki-Miyaura cross-coupling. For example:

- EAS : Bromine directs nitration or halogenation to the para position .

- Cross-Coupling : Pd-catalyzed coupling with boronic acids enables aryl/heteroaryl group introduction, critical for SAR studies .

Methodological Note : Use anhydrous conditions and ligands like XPhos to suppress debromination .

Advanced Research Questions

Q. Q3. How can structural modifications of this compound enhance selectivity for neuronal nitric oxide synthase (nNOS) inhibition?

Selectivity is achieved through:

- Linker Optimization : A 3-carbon spacer between the dihydroquinolinone core and basic amines (e.g., dimethylamino or pyrrolidinyl groups) reduces off-target binding to endothelial NOS (eNOS) .

- Steric Effects : The 3,3-dimethyl group restricts conformational flexibility, improving fit into nNOS’s hydrophobic pocket .

- Thiophene Amidines : These groups hydrogen-bond with nNOS-specific residues (e.g., Glu592), increasing potency (IC₅₀ < 50 nM) .

Q. Q4. What catalytic strategies enable radical-mediated synthesis of dihydroquinolinone derivatives from 5-bromo precursors?

Iron photoredox catalysis offers a novel pathway:

- Step 1 : Oxamic acids generate carbamoyl radicals under blue light (FeCl₃·6H₂O as catalyst) .

- Step 2 : Radical addition to electron-deficient alkenes (e.g., acrylates) forms intermediates for cyclization .

- Step 3 : Aromatization via HAT (hydrogen atom transfer) yields dihydroquinolinones with yields up to 85% .

Advantages : Avoids toxic reagents (e.g., hydrazine) and enables late-stage functionalization.

Experimental Design & Data Contradictions

Q. Q5. How should researchers address discrepancies in reported biological activities of dihydroquinolinone derivatives?

Contradictions often arise from:

- Assay Variability : Use standardized NOS inhibition protocols (e.g., recombinant human enzymes in Sf9 cells) .

- Stereochemistry : Enantiomers (e.g., (S)-35 vs (R)-35) may exhibit 10-fold differences in activity; chiral HPLC or SFC is critical for purity verification .

- Solubility : Poor aqueous solubility can lead to false negatives; use co-solvents (≤1% DMSO) and confirm compound integrity via LC-MS .

Q. Q6. What analytical methods are recommended for characterizing dihydroquinolinone derivatives?

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., bromine position) and purity. Key signals:

- HRMS : ESI-HRMS validates molecular weight within 5 ppm error .

- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>95%) .

Safety & Handling

Q. Q7. What precautions are necessary when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.